molecular formula C14H13NO4 B1428006 1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1282756-08-4

1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1428006
M. Wt: 259.26 g/mol
InChI Key: SGJUKTPGZFBEOA-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with a carboxylic acid group, a ketone group, and a 2-methoxy-5-methylphenyl group attached. Pyridines are aromatic heterocyclic compounds, similar to benzene but with one CH replaced by a nitrogen atom . The methoxy and methyl groups on the phenyl ring and the carboxylic acid group attached to the pyridine ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine and phenyl rings, the polar carboxylic acid and ketone groups, and the ether group in the methoxy substituent .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, influencing its solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Heterocyclic Derivative Syntheses : This compound is involved in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses are facilitated by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding satisfactory results under specific conditions (Bacchi et al., 2005).

Applications in Fluorescent Labeling

  • Fluorescent Labeling Reagent : A derivative of this compound, 6-Methoxy-4-quinolone, exhibits strong fluorescence in a wide pH range, making it a novel fluorophore useful for biomedical analysis. It shows high stability against light and heat, and its derivative has been utilized for the determination of carboxylic acids (Hirano et al., 2004).

X-ray Diffraction Analysis

  • X-ray Powder Diffraction Data : The compound has been characterized through X-ray powder diffraction analysis. This kind of analysis provides valuable information on its structural properties, which is crucial in the synthesis of various pharmaceuticals (Wang et al., 2017).

Medical Applications

  • Treatment and Nursing Application : A heterocycle compound related to this chemical has been synthesized and applied in the treatment and nursing of children's bronchial pneumonia. Its biological activity was assessed through molecular docking simulation, indicating significant potential in medical applications (Ding & Zhong, 2022).

Antimicrobial Activity

  • Antimicrobial Agents : Related quinoline derivatives have been synthesized and screened for their antimicrobial properties. Some compounds have shown significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes, and harmful if ingested or inhaled .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a ligand in metal-catalyzed reactions .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-3-5-12(19-2)11(7-9)15-8-10(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUKTPGZFBEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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